inS3-54A18

Description

Properties

IUPAC Name |

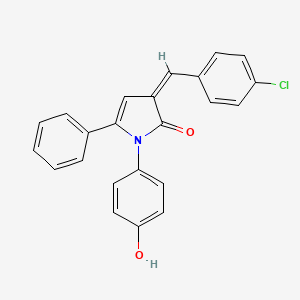

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHWQIPPIXOVRK-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of inS3-54A18

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

inS3-54A18 is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently found to be constitutively activated in a wide range of human cancers.[1][2] Unlike many inhibitors that target the STAT3 SH2 domain, this compound employs a distinct mechanism by directly targeting the DNA-Binding Domain (DBD) of STAT3.[1][3][4] This interaction allosterically inhibits the ability of activated STAT3 dimers to bind to their consensus DNA sequences in the nucleus, thereby repressing the transcription of downstream target genes involved in cell proliferation, survival, migration, and invasion.[3][5][6] Preclinical studies in cellular and animal models have demonstrated its efficacy in suppressing tumor growth and metastasis, identifying this compound as a promising candidate for further therapeutic development.[1][5][7]

Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, such as Interleukin-6 (IL-6).[4][6] This leads to the activation of associated kinases like Janus kinases (JAKs), which then phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[5][6] This phosphorylation event induces a conformational change, leading to the formation of STAT3 homodimers via reciprocal SH2 domain interactions.[6][8] These activated dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating transcription.[6]

This compound intervenes at the final step of this cascade. It directly binds to the DNA-Binding Domain (DBD) of STAT3.[1][3] This action physically obstructs the interaction between the STAT3 dimer and its target DNA sequences.[1][3] A key characteristic of this compound's mechanism is its specificity; it does not prevent the upstream activation steps, such as the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705.[5][7] By selectively inhibiting DNA binding, this compound effectively suppresses the expression of critical STAT3 target genes, including the anti-apoptotic protein survivin, leading to reduced cancer cell migration, invasion, and the induction of apoptosis.[5][7][9]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The data highlights a discrepancy between cell-free and cell-based assays, suggesting potential additional mechanisms or cellular factors influencing its activity.[10][11]

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free Assays | ||||

| Fluorescence Polarization (FP) | STAT3:DNA Interaction | IC₅₀ | 126 ± 39.7 µM | [10][12] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3:DNA Interaction | IC₅₀ | ~165 µM | [10][11] |

| Cell-Based Assays | ||||

| STAT3 Luciferase Reporter | MDA-MB-231 Cells | IC₅₀ | ~11 µM | [10][11] |

| STAT3 Activity Reporter | MDA-MB-231 Cells | Inhibition | Active at 20 µM | [9] |

| Wound Healing Assay (Migration) | A549 Cells | % Healing Reduction | 36% at 5 µM; 53% at 10 µM | [5][7] |

| Wound Healing Assay (Migration) | MDA-MB-231 Cells | % Healing Reduction | 24% at 5 µM; 61% at 10 µM | [5][7] |

| In Vivo Assay | ||||

| Mouse Xenograft Model | A549 Tumor Cells | Efficacy | Tumor growth inhibition | [5][7][9] |

| Dosing | 200 mg/kg (oral) | [5][7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies of this compound.

In Vivo A549 Mouse Xenograft Model

This protocol assesses the in vivo efficacy of this compound on tumor growth.[5]

-

Cell Preparation: A549 human non-small cell lung cancer cells are cultured and harvested. A suspension of 5 x 10⁶ cells is prepared in an appropriate medium.[5]

-

Animal Model: 5-6 week old male NOD/SCID mice are used.[5]

-

Tumor Implantation: The A549 cell suspension is injected subcutaneously into the flanks of the mice.[5]

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 50.0 mm³. Mice are then randomized into a vehicle control group and a treatment group (n=6 per group).[5]

-

Treatment: The treatment group receives this compound at a dose of 200 mg/kg via oral gavage, administered 2-3 times per week for 4 weeks. The control group receives the vehicle on the same schedule.[5]

-

Monitoring: Tumor volume and animal well-being are monitored throughout the study.

Fluorescence Polarization (FP) Assay

This high-throughput assay is designed to identify and characterize inhibitors of the STAT3-DNA interaction.[12][13]

-

Reagent Preparation:

-

A truncated STAT3 protein construct (residues 127-688), which includes the DBD, is expressed and purified.[13]

-

A DNA oligonucleotide probe corresponding to a STAT3 consensus binding site is synthesized and conjugated with a fluorophore (e.g., Bodipy).[13]

-

Test compounds, including this compound, are dissolved in DMSO to create stock solutions.[12]

-

-

Assay Execution:

-

The STAT3 protein and the fluorescent DNA probe are incubated together in a multi-well plate to allow for binding equilibrium to be reached.

-

Test compounds at various concentrations are added to the wells.

-

The plate is incubated for a set period (e.g., 24 hours) to allow for inhibitor interaction.[10][12]

-

-

Data Acquisition: The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates that the inhibitor has displaced the fluorescent probe from the STAT3 protein.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the migratory capabilities of cancer cells.[5]

-

Cell Culture: Cancer cells (e.g., A549 or MDA-MB-231) are grown to a confluent monolayer in a multi-well plate.[5]

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing either vehicle control or varying concentrations of this compound (e.g., 5 µM and 10 µM).[5]

-

Imaging: The wound area is imaged at time zero and after a specified period (e.g., 24-48 hours).

-

Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A reduction in wound closure in treated cells compared to control cells indicates inhibition of cell migration.[5]

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|STAT3 inhibitor|cas 328998-53-4|DC Chemicals [dcchemicals.com]

- 8. tvarditherapeutics.com [tvarditherapeutics.com]

- 9. caymanchem.com [caymanchem.com]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to inS3-54A18: A Direct Inhibitor of the STAT3 DNA-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule inhibitor inS3-54A18, focusing on its molecular target, mechanism of action, and preclinical efficacy. The information is intended for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Core Concepts

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process.[2][3] However, constitutive activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression, metastasis, and resistance to therapy.[4][5] This has made STAT3 an attractive target for anticancer drug development.[3][4]

This compound is a potent and specific small-molecule inhibitor of STAT3.[4][6][7] It was developed through structure and activity-guided optimization of a parent compound, inS3-54.[4] this compound exhibits increased specificity and improved pharmacological properties compared to its predecessor.[4]

Mechanism of Action

Unlike many STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound employs a distinct mechanism of action. It directly binds to the DNA-binding domain (DBD) of STAT3.[4][5] This interaction allosterically inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[4] Consequently, this compound effectively suppresses the transcription of STAT3 downstream target genes, many of which are critical for tumor growth and survival.[4][6] Importantly, this compound does not affect the upstream activation of STAT3, such as its phosphorylation at Tyr705.[6]

Caption: Mechanism of this compound Action on the STAT3 Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activities of this compound.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| A549 (Lung Carcinoma) | Cytotoxicity | ~11 | [8] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~11 | [8] |

| STAT3:DNA Association | Fluorescence Polarization | 126 ± 39.7 | [9] |

| STAT3:DNA Association | Protein Electrophoretic Mobility Shift Assay (PEMSA) | ~165 | [9] |

| Experimental Model | Treatment | Outcome | Reference |

| A549 Xenograft | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis | [6] |

| A549 Wound Healing | 5 µM | 64% wound healing | [6] |

| A549 Wound Healing | 10 µM | 47% wound healing | [6] |

| MDA-MB-231 Wound Healing | 5 µM | 76% wound healing | [6] |

| MDA-MB-231 Wound Healing | 10 µM | 39% wound healing | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

-

Cell Lines: A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma).

-

Method: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Wound Healing Assay

-

Cell Lines: A549 and MDA-MB-231.

-

Method: Cells were grown to confluence in 6-well plates. A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer. The detached cells were removed by washing with phosphate-buffered saline (PBS). The cells were then incubated with media containing different concentrations of this compound or vehicle control. The wound closure was monitored and photographed at 0 and 24 hours using an inverted microscope. The percentage of wound healing was quantified by measuring the area of the scratch at the different time points.[6]

In Vivo Xenograft Model

-

Animal Model: 5-6 week old male NOD/SCID mice.[6]

-

Procedure: A549 cells (5 x 10^6) were injected subcutaneously into the flanks of the mice.[6] When the tumor volume reached approximately 50 mm³, the mice were randomized into two groups: vehicle control and this compound treatment.[6] this compound was administered orally at a dose of 200 mg/kg, 2-3 times per week for 4 weeks.[6] Tumor volume and body weight were measured twice a week.[6] At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[6]

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

This compound is a promising preclinical candidate that effectively targets the DNA-binding domain of STAT3, leading to the suppression of tumor growth and metastasis. Its unique mechanism of action and favorable pharmacological properties make it a valuable tool for studying STAT3 biology and a potential lead compound for the development of novel anticancer therapeutics.[4][5] Further investigation into its clinical potential is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

inS3-54A18: A Targeted Approach to Inhibit STAT3 DNA-Binding in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the initiation and progression of numerous cancers. Its constitutive activation promotes cell survival, proliferation, angiogenesis, and metastasis, making it a prime target for cancer therapy. This document provides a comprehensive technical overview of inS3-54A18, a potent and specific small-molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3. Unlike many inhibitors that target the SH2 domain, this compound offers a distinct mechanism of action by directly preventing STAT3 from binding to its target gene promoters, thereby inhibiting the transcription of key oncogenic proteins. This guide details the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to STAT3 and the Rationale for Targeting the DNA-Binding Domain

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Under normal physiological conditions, STAT3 activation is transient and tightly regulated.[2] However, in a wide range of malignancies, STAT3 is persistently activated, contributing to nearly all hallmarks of cancer.[1]

While the SH2 domain has been the conventional target for STAT3 inhibitor development, targeting the DNA-binding domain (DBD) presents a novel and promising alternative.[3] The DBD is essential for the final step in STAT3-mediated gene transcription. Inhibiting this domain directly blocks the transcriptional activity of STAT3, regardless of its phosphorylation status. This compound emerged from the optimization of an earlier compound, inS3-54, to improve specificity and pharmacological properties.[3][4]

Mechanism of Action of this compound

This compound directly binds to the DNA-binding domain of STAT3, physically impeding its ability to associate with target DNA sequences in the promoters of downstream genes.[3][4] A key characteristic of this compound is that it does not interfere with the upstream activation of STAT3, such as the constitutive or IL-6-induced phosphorylation at Tyr705.[5][6] This specific mode of action ensures that the inhibitory effect is localized to the transcriptional regulation step. By preventing DNA binding, this compound effectively suppresses the expression of STAT3 target genes, including those involved in cell survival (e.g., survivin), proliferation, and metastasis.[5][6]

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Concentration | Effect | Reference |

| Wound Healing | A549 (Lung Cancer) | 5 µM | 64% wound healing | [5][7] |

| 10 µM | 47% wound healing | [5][7] | ||

| MDA-MB-231 (Breast Cancer) | 5 µM | 76% wound healing | [5][7] | |

| 10 µM | 39% wound healing | [5][7] | ||

| Fluorescence Polarization Assay | - | - | IC50: 126 ± 39.7 µM | [8][9] |

| STAT3-dependent Luciferase Reporter Assay | - | - | IC50: ~11 µM | [9] |

| Cytotoxicity Assay (Precursor inS3-54) | Cancer Cell Lines | - | IC50: 3.2 - 5.4 µM | [3] |

| Non-cancer Cell Lines | - | IC50: 10 - 12 µM | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse Xenograft (A549 cells) | Lung Cancer | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis; Reduced expression of STAT3 target genes. | [5][6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Cell Culture and Transfection:

-

Seed cells (e.g., DU-145, HEK293) in a 96-well plate at a suitable density (e.g., 2-3 x 104 cells/well).[10]

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11]

-

-

Treatment:

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of STAT3 inhibition relative to the vehicle control and determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct inhibition of STAT3 binding to DNA.

-

Probe Preparation:

-

Binding Reaction:

-

Prepare nuclear extracts from cancer cells with constitutively active STAT3.

-

In a binding reaction buffer, incubate the nuclear extract with the labeled probe in the presence of varying concentrations of this compound.[6]

-

Include controls: a reaction with no nuclear extract (probe only), a reaction with unlabeled "cold" probe to demonstrate binding specificity, and a vehicle control.[14]

-

-

Electrophoresis:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.[12]

-

-

Detection:

-

Visualize the probe by autoradiography (for 32P) or fluorescence imaging. The protein-DNA complex will migrate slower than the free probe.[12]

-

-

Data Analysis:

-

Quantify the band intensities to determine the extent of inhibition of STAT3-DNA complex formation at different inhibitor concentrations.

-

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Treatment Administration:

-

Monitoring:

-

Endpoint Analysis:

Conclusion

This compound represents a significant advancement in the development of STAT3 inhibitors by specifically targeting the DNA-binding domain. Its unique mechanism of action, which uncouples STAT3's transcriptional activity from its phosphorylation status, offers a promising strategy to overcome some of the challenges associated with targeting the SH2 domain. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy, underscore its potential as a candidate for further development in cancer therapeutics. This guide provides the foundational technical information for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. ptgcn.com [ptgcn.com]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. file.glpbio.com [file.glpbio.com]

- 8. rsc.org [rsc.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. licorbio.com [licorbio.com]

- 14. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

inS3-54A18: A Targeted Approach to STAT3 Inhibition in Oncology

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1] Its constitutive activation is a hallmark of numerous malignancies, making it a compelling target for cancer therapy.[2][3] However, the development of direct STAT3 inhibitors has been challenging.[2][3] This whitepaper details the discovery and preclinical development of inS3-54A18, a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3.[2][3] Through a structure-guided optimization of a parent compound, inS3-54, this compound emerged as a potent and specific inhibitor with favorable pharmacological properties.[2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting STAT3

The STAT3 signaling pathway plays a pivotal role in normal cellular processes; however, its aberrant and persistent activation is a key driver in many cancers.[2][3][4] Activated by upstream signals such as interleukin-6 (IL-6), STAT3 undergoes phosphorylation, dimerization, and nuclear translocation, where it binds to DNA and regulates the transcription of genes involved in oncogenesis.[1][4][5] Traditional strategies for inhibiting STAT3 have focused on its SH2 domain, which is crucial for its activation and dimerization.[2] However, targeting the DNA-binding domain (DBD) represents an alternative and potentially more direct approach to blocking STAT3's transcriptional activity.[2][3] The development of this compound was initiated to address the "undruggable" nature of transcription factor DBDs and to create a specific inhibitor of STAT3's function.[2][3]

Discovery and Optimization

This compound was developed through an extensive structure and activity-guided optimization of its predecessor, inS3-54.[2][3] While inS3-54 showed selectivity for STAT3 over STAT1, it exhibited off-target effects.[2][3] The optimization effort led to the identification of this compound, a lead compound with enhanced specificity and improved pharmacological properties.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the DNA-binding domain of STAT3.[2][3] This interaction inhibits the binding of STAT3 to its consensus DNA sequences, thereby preventing the transcription of its downstream target genes.[2][3][6] Notably, this compound does not interfere with the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705, indicating its specific action on DNA binding rather than upstream activation events.[6]

Signaling Pathway of STAT3 Activation and Inhibition by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The STAT3 Inhibitor inS3-54A18: A Technical Guide to its Role in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Its critical function in oncogenesis has made it a prime target for cancer therapy. This technical guide provides an in-depth overview of inS3-54A18, a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3. We will explore its mechanism of action, its effects on cancer cell signaling, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to this compound

This compound is a potent and specific inhibitor of STAT3.[1] It was developed through extensive structure and activity-guided optimization of a parent compound, inS3-54, to enhance its specificity and pharmacological properties.[1] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound uniquely targets the DNA-binding domain of STAT3.[1][2] This mode of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription without affecting the upstream activation and phosphorylation of STAT3 itself.[3]

Mechanism of Action

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their corresponding receptors. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at the tyrosine 705 residue. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences in the promoter regions of target genes, activating their transcription. These target genes are crucial for various aspects of tumorigenesis, including cell cycle progression, apoptosis resistance, and invasion.

This compound intervenes at the final step of this cascade. By binding to the DNA-binding domain of STAT3, it sterically hinders the interaction between STAT3 and its DNA consensus sequence, effectively shutting down the transcriptional activation of its downstream targets.

Effects on Cancer Cell Signaling and Phenotype

Experimental evidence has demonstrated the potent anti-cancer effects of this compound in various cancer cell lines, including the non-small cell lung cancer line A549 and the triple-negative breast cancer line MDA-MB-231.

Inhibition of STAT3 Target Gene Expression

This compound effectively suppresses the expression of a range of STAT3 downstream target genes that are critical for tumor progression. These include:

-

Cell Cycle Regulators: Cyclin D1

-

Anti-Apoptotic Proteins: Survivin

-

Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)

-

Metastasis-Associated Proteins: Matrix Metalloproteinase-2 (MMP-2), MMP-9, and Twist

Cellular Effects

The inhibition of these key downstream targets translates into significant anti-cancer effects at the cellular level:

-

Reduced Cell Viability: this compound decreases the viability of cancer cells in a dose-dependent manner.

-

Induction of Apoptosis: The compound induces programmed cell death in cancer cells.

-

Inhibition of Cell Migration and Invasion: this compound significantly impairs the migratory and invasive capabilities of cancer cells. For instance, in a wound healing assay, this compound at 5 µM reduced wound closure to 64% in A549 cells and 76% in MDA-MB-231 cells. At 10 µM, these values were further reduced to 47% and 39%, respectively.[3]

In Vivo Efficacy

In preclinical xenograft models using A549 cells, oral administration of this compound (200 mg/kg) resulted in significant inhibition of tumor growth and metastasis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound and its parent compound, inS3-54.

Table 1: In Vitro Efficacy of this compound and inS3-54

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | STAT3-dependent luciferase reporter | MDA-MB-231 | ~11 µM | [4] |

| inS3-54 | STAT3-dependent luciferase reporter | - | ~14 µM | [4] |

| This compound | Fluorescence Polarization Assay | - | 126 ± 39.7 µM | [4][5] |

| inS3-54 | Fluorescence Polarization Assay | - | 21.3 ± 6.9 µM | [4][5] |

| This compound | Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | ~165 µM | [4] |

| inS3-54 | Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | ~26 µM | [4] |

Table 2: Effect of this compound on Wound Healing

| Concentration | Cell Line | Wound Closure (%) | Reference |

| 5 µM | A549 | 64 | [3] |

| 10 µM | A549 | 47 | [3] |

| 5 µM | MDA-MB-231 | 76 | [3] |

| 10 µM | MDA-MB-231 | 39 | [3] |

Table 3: In Vivo Efficacy of this compound

| Treatment | Model | Effect | Reference |

| 200 mg/kg (p.o.) | A549 Xenograft | Inhibition of tumor growth and metastasis | [3] |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Wound Healing (Scratch) Assay

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[6][7]

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[6][7]

-

Washing: Wash the wells with PBS to remove detached cells.[6]

-

Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[6]

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time compared to the initial scratch width.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with or without this compound.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP using T4 polynucleotide kinase.[8]

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[8] For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[9]

-

Visualization: Dry the gel and visualize the bands by autoradiography.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[10]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 bp.[10]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or a control IgG overnight at 4°C.[11]

-

Immune Complex Capture: Add protein A/G agarose beads to pull down the antibody-chromatin complexes.[12]

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating the samples.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin) to quantify the amount of precipitated DNA.

A549 Xenograft Tumor Model

-

Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.[13][14]

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ A549 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[3][14][15][16][17]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.[15][16]

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[3][14] Administer this compound (e.g., 200 mg/kg) orally or via the desired route, and administer vehicle to the control group.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., immunohistochemistry for STAT3 target genes).[3]

Conclusion

This compound represents a promising class of STAT3 inhibitors with a distinct mechanism of action. By targeting the DNA-binding domain of STAT3, it effectively abrogates the transcription of key oncogenic genes, leading to reduced cancer cell proliferation, increased apoptosis, and diminished metastatic potential. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of STAT3 inhibition in cancer. Further preclinical and clinical evaluation of this compound and similar compounds is warranted to translate these promising findings into effective cancer therapies.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Scratch Wound Healing Assay [bio-protocol.org]

- 8. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 9. Electrophoretic mobility shift assay [bio-protocol.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]

- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. A549 xenograft study [bio-protocol.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. meliordiscovery.com [meliordiscovery.com]

An In-Depth Technical Guide to inS3-54A18 and its Impact on STAT3-Dependent Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers.[1] Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has made it a prime target for therapeutic intervention. This technical guide focuses on inS3-54A18 , a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3, thereby modulating STAT3-dependent gene expression.[1][2][3] this compound is an optimized derivative of the parent compound inS3-54, exhibiting enhanced specificity and pharmacological characteristics.[1][3] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on STAT3 signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by directly binding to the DNA-binding domain of STAT3.[1][2] This interaction physically obstructs the binding of STAT3 to the promoter regions of its target genes.[4] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound does not affect the phosphorylation of STAT3 at Tyr705, a key step in its activation and dimerization.[5] By specifically targeting the DBD, this compound effectively inhibits the transcriptional activity of both constitutive and cytokine-stimulated STAT3.[1][2]

Quantitative Data on this compound Activity

The inhibitory activity of this compound on STAT3 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Assay Type | Compound | IC50 Value (µM) | Cell Line/System | Reference |

| Cell-Free Assays | ||||

| Fluorescence Polarization (FP) | This compound | 126 ± 39.7 | Recombinant STAT3 127-688 | [2][6] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | This compound | ~165 | Recombinant YFP-STAT3 127-688 | [6] |

| Cell-Based Assays | ||||

| STAT3-dependent Luciferase Reporter Assay | This compound | ~11 | Not Specified | [6] |

Note: Discrepancies in IC50 values between cell-free and cell-based assays may be attributed to factors such as cell permeability, off-target effects, or differences in the specific STAT3 constructs and assay conditions used.[6]

Effect of inS3-54 on STAT3 Target Gene Expression

| Target Gene | Function | Cell Line(s) | Observed Effect of inS3-54 | Reference |

| Cyclin D1 | Cell Cycle Progression | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |

| Survivin | Inhibition of Apoptosis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4][5] |

| VEGF | Angiogenesis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |

| MMP-2 | Invasion and Metastasis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |

| MMP-9 | Invasion and Metastasis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |

| Twist | Epithelial-Mesenchymal Transition | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and similar STAT3 inhibitors.

STAT3 DNA-Binding Assay (Fluorescence Polarization)

This assay measures the direct binding of this compound to the STAT3 DBD and its ability to compete with a fluorescently labeled DNA probe.

-

Reagents and Materials:

-

Purified recombinant STAT3 protein (e.g., STAT3 127-688 construct).[6]

-

Fluorescently labeled (e.g., Bodipy) double-stranded DNA probe containing a high-affinity STAT3 binding site.[6]

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

This compound dissolved in DMSO.

-

384-well, low-volume, black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the STAT3 protein and the fluorescent DNA probe in the assay buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.

-

Add the STAT3/probe mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay quantifies the ability of this compound to inhibit STAT3-mediated gene transcription.

-

Reagents and Materials:

-

A human cancer cell line with a stably or transiently transfected STAT3-responsive luciferase reporter construct (e.g., containing multiple copies of the sis-inducible element).[7][8]

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

A STAT3-activating cytokine, such as Interleukin-6 (IL-6).[8]

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of IL-6 for 6-24 hours. Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound inhibits the binding of STAT3 to the promoter regions of its endogenous target genes in a cellular context.

-

Reagents and Materials:

-

Human cancer cell line (e.g., A549 or MDA-MB-231).[4]

-

Formaldehyde for cross-linking.

-

Glycine for quenching.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator to shear chromatin.

-

Anti-STAT3 antibody and a negative control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin).

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Incubate the sheared chromatin with an anti-STAT3 antibody or control IgG overnight at 4°C.

-

Immunoprecipitate the antibody-protein-DNA complexes using Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR using specific primers.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the mRNA expression levels of STAT3 target genes.

-

Reagents and Materials:

-

Human cancer cell line.

-

This compound.

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for STAT3 target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

-

Conclusion

This compound is a promising STAT3 inhibitor that targets the DNA-binding domain, leading to the downregulation of key genes involved in cancer progression. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other STAT3 DBD inhibitors. The multifaceted experimental approach, from biochemical assays to in vivo models, is crucial for a comprehensive understanding of the efficacy and mechanism of action of this class of targeted therapies.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structural Basis of Small-Molecule Inhibitor Interaction with STAT3

Disclaimer: Initial searches for the specific compound "inS3-54A18" did not yield any publicly available information. This may be an internal designation, a novel compound not yet published, or a typographical error. Therefore, this guide will focus on the well-characterized structural interactions of a representative small-molecule inhibitor with the STAT3 protein, providing a framework for understanding such interactions. The principles and methodologies described herein are directly applicable to the study of any STAT3 inhibitor, including this compound, once data becomes available.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2][3][4] The development of small-molecule inhibitors that can modulate STAT3 activity is an area of intense research.[3][4][5] Understanding the precise structural basis of how these inhibitors interact with STAT3 is paramount for the rational design of more potent and selective drugs.

This technical guide provides a comprehensive overview of the structural basis of STAT3 inhibition by small molecules, focusing on the Src Homology 2 (SH2) domain, a common target for these inhibitors. The SH2 domain is crucial for STAT3 dimerization, a key step in its activation.[3][4][5]

STAT3 Signaling Pathway and Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[1][2] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3][4] This phosphorylation event allows for the reciprocal binding of the SH2 domain of one STAT3 monomer to the phosphotyrosine of another, forming a homodimer.[5] This dimer then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell survival and proliferation.[2][6][7] Small-molecule inhibitors often target the SH2 domain to prevent this dimerization process.[5]

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 5. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

Unveiling the Anti-Tumor Potential of inS3-54A18: A STAT3 DNA-Binding Domain Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-tumor properties of inS3-54A18, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). As a transcription factor frequently exhibiting constitutive activation in a wide array of human cancers, STAT3 represents a critical target for therapeutic intervention.[1][2][3] this compound distinguishes itself by targeting the DNA-binding domain (DBD) of STAT3, a unique mechanism that circumvents some of the challenges associated with targeting the SH2 domain.[1][2] This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of STAT3.[4][5] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound directly binds to the DNA-binding domain of STAT3.[1][2] This interaction competitively inhibits the binding of the STAT3 dimer to its consensus DNA sequences in the promoter regions of target genes.[1][2] A key characteristic of this compound's mechanism is that it does not prevent the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705.[4] Instead, it acts downstream by preventing the transcription of STAT3 target genes that are crucial for tumor cell proliferation, survival, metastasis, and immune evasion.[1][3][4]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Concentration | Result | Reference |

| Cell Growth Inhibition (IC50) | Various Cancer Cell Lines | <6 µM | Dose-dependent inhibition of proliferation | [3] |

| STAT3-dependent Luciferase Reporter Assay (IC50) | - | ~11 µM | Inhibition of STAT3 transcriptional activity | [6] |

| STAT3:DNA Association FP Assay (IC50) | - | 126 ± 39.7 µM | Direct inhibition of STAT3-DNA binding | [6] |

| Wound Healing Assay | A549 (Lung Cancer) | 5 µM | 64% wound healing | [4] |

| 10 µM | 47% wound healing | [4] | ||

| MDA-MB-231 (Breast Cancer) | 5 µM | 76% wound healing | [4] | |

| 10 µM | 39% wound healing | [4] | ||

| Apoptosis Induction | A549, MDA-MB-231 | Dose-dependent | Induction of apoptosis | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |

| Mouse Xenograft (NOD/SCID mice) | A549 Lung Cancer | 200 mg/kg, p.o. (2-3 times/week for 4 weeks) | Inhibition of tumor growth and metastasis; Reduced expression of STAT3 target genes | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assay

To determine the effect of this compound on cancer cell viability and to calculate the IC50 values, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay is typically employed.

-

Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO or a specialized detergent).

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

-

Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound or a vehicle control.

-

Imaging: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.

Apoptosis Assay

The induction of apoptosis by this compound can be confirmed through various methods, including ELISA-based detection of histone-complexed DNA fragments or Western blotting for cleavage of PARP.

-

ELISA for Apoptosis:

-

Cells are treated with this compound for a specified time (e.g., 72 hours).

-

Cell lysates are prepared, and the cytoplasmic histone-associated DNA fragments are quantified using a sandwich ELISA kit according to the manufacturer's instructions.

-

-

Western Blot for PARP Cleavage:

-

Following treatment with this compound, whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for cleaved PARP and a corresponding secondary antibody.

-

The signal is detected using a chemiluminescence-based system.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: A suspension of human cancer cells (e.g., 5x10^6 A549 cells) is injected subcutaneously into the flanks of immunocompromised mice (e.g., NOD/SCID).[4]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[4] The mice are then randomized into treatment and control groups.[4]

-

Drug Administration: The treatment group receives this compound orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, 2-3 times a week for 4 weeks).[4] The control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[4]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[4] Necropsy may be performed to assess for metastasis and any effects on major organs.[4]

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating the anti-tumor properties of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a distinct mechanism of action against the well-validated cancer target, STAT3.[1] Preclinical data have demonstrated its ability to inhibit tumor growth and metastasis in both in vitro and in vivo models.[1][4] Its mode of targeting the DNA-binding domain of STAT3 may offer advantages in terms of specificity and overcoming resistance mechanisms associated with other STAT3 inhibitors.[1][2] Further research is warranted to fully elucidate its pharmacological properties, safety profile, and potential for clinical development as a novel anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tvarditherapeutics.com [tvarditherapeutics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for inS3-54A18 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[4][5] This mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[4][5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[4] this compound has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell migration and invasion in various cancer cell lines.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

This compound directly binds to the DNA-binding domain of STAT3, physically impeding its ability to bind to DNA.[4][5] This action is independent of the phosphorylation status of STAT3 at Tyr705, a key activation step.[1][3] By preventing DNA binding, this compound effectively blocks the transcription of STAT3 downstream target genes, such as survivin, cyclin D1, and various matrix metalloproteinases (MMPs), which are critical for cell survival and invasion.[7]

Caption: this compound inhibits the STAT3 signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Result | Reference |

| A549 | Lung Cancer | Wound Healing | 5 | 64% wound healing | [1] |

| 10 | 47% wound healing | [1] | |||

| MDA-MB-231 | Breast Cancer | Wound Healing | 5 | 76% wound healing | [1] |

| 10 | 39% wound healing | [1] | |||

| A549 | Lung Cancer | Apoptosis Assay | Dose-dependent | Increased apoptosis | [2] |

| MDA-MB-231 | Breast Cancer | Apoptosis Assay | Dose-dependent | Increased apoptosis | [2] |

Table 2: IC50 Values of this compound in Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |

| A549 | Lung Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |

| H1299 | Lung Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |

| MDA-MB-231 | Breast Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |

| MDA-MB-468 | Breast Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |

| IMR90 | Non-cancer Lung Fibroblast | ~10-12 | Cytotoxicity Assay | [2] |

| MCF10A | Non-cancer Mammary Epithelial | ~10-12 | Cytotoxicity Assay | [2] |

| STAT3:DNA FP Assay | Cell-free | 126 ± 39.7 | Fluorescence Polarization | [5] |

Note: IC50 values can vary depending on the assay method and experimental conditions.

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Reconstitution: this compound is typically provided as a solid. Reconstitute in DMSO to create a stock solution. For example, to make a 10 mM stock solution, dissolve 3.74 mg of this compound (Molecular Weight: 373.83 g/mol ) in 1 mL of DMSO.[8]

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

Caption: General experimental workflow for this compound studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Protocol 3: Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips

-

This compound stock solution

-

Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a plate and grow them to 90-100% confluency.

-

Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with low-serum medium containing different concentrations of this compound or a vehicle control.

-

Imaging: Immediately capture images of the scratch at time 0. Mark the location to ensure images are taken at the same spot later.

-

Incubate the plate at 37°C.

-

Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure compared to the initial scratch area.

Protocol 4: Western Blot Analysis for STAT3 Target Genes

This protocol is for determining the effect of this compound on the protein expression of STAT3 downstream targets.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Survivin, anti-Cyclin D1, anti-STAT3, anti-p-STAT3 (Tyr705), anti-Actin or -Tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). As this compound does not affect STAT3 phosphorylation, you can use anti-p-STAT3 as a negative control for its direct mechanism of action.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for inS3-54A18: A Potent in vitro Inhibitor of STAT3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapeutics.[1][2] inS3-54A18 is a small molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3, preventing its transcriptional activity.[1][3] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various in vitro settings.

Mechanism of Action

This compound functions by binding to the DNA-binding domain of STAT3.[1][3] This interaction allosterically inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound does not affect the phosphorylation or dimerization of STAT3.[3][4] This specific mechanism of action makes it a valuable tool for studying the direct transcriptional roles of STAT3.

Quantitative Data Summary

The effective concentration of this compound has been determined across a range of in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that variations in IC50 values can be attributed to the different assay principles and experimental conditions.

| Assay Type | System/Cell Line | IC50 Value (µM) | Reference |

| STAT3-dependent Luciferase Reporter Assay | - | ~11 | [5] |

| Fluorescence Polarization (FP) Assay | STAT3127-688:DNA | 126 ± 39.7 | [5] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | YFP-STAT3127-688:DNA | ~165 | [5] |

| Wound Healing Assay (A549 cells) | A549 | 5-10 (concentration range) | [4] |

| Wound Healing Assay (MDA-MB-231 cells) | MDA-MB-231 | 5-10 (concentration range) | [4] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of inhibition by this compound.

Caption: STAT3 signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the in vitro efficacy of this compound.

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in fresh, anhydrous DMSO.[4][6]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[4]

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).

-

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in cells.

-

Materials:

-

Cells of interest (e.g., HEK293T, or cancer cell lines with active STAT3 signaling).

-

STAT3-responsive luciferase reporter plasmid.

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Luciferase assay reagent.

-

This compound.

-

Cytokine for stimulating STAT3 if necessary (e.g., IL-6).

-

-

Protocol:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.

-

If studying stimulated STAT3 activity, add the stimulating cytokine (e.g., IL-6) and incubate for an additional 6-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-